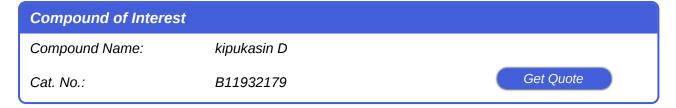


Spectroscopic and Structural Elucidation of Kipukasin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and structural elucidation of **Kipukasin D**, a nucleoside derivative isolated from the fungus Aspergillus versicolor. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Introduction

Kipukasin D is a member of the kipukasin family of aroyl uridine derivatives, first isolated from solid-substrate fermentation cultures of two Hawaiian isolates of Aspergillus versicolor.[1][2] Its molecular formula has been determined as C₁₉H₂₂N₂O₉ based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.[1] Like other nucleoside analogues, kipukasins have been investigated for their potential biological activities, with some members of the family showing modest activity against Gram-positive bacteria.[1][2] This guide focuses on the key spectroscopic data and the experimental workflow for the isolation and characterization of **Kipukasin D**.

Spectroscopic Data

The structural determination of **Kipukasin D** was achieved through comprehensive analysis of its NMR and MS data. The following tables summarize the key quantitative spectroscopic information.



Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of **Kipukasin D** were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for Kipukasin D

Position	δ (ppm)	Multiplicity	J (Hz)
5	7.45	d	8.1
6	5.76	d	8.1
1'	5.92	d	4.8
2'	4.51	dd	5.1, 4.8
3'	5.48	t	5.1
4'	4.30	m	
5'a	3.99	dd	12.6, 2.4
5'b	3.86	dd	12.6, 2.7
3"	6.40	d	2.1
5"	6.36	d	2.1
6"-CH₃	2.37	S	
2"-OCH3	3.79	S	
4"-OCH₃	3.82	S	_
4'-OH	3.31	d	4.8
5'-OH	2.58	t	6.0
NH	8.65	br s	

Table 2: 13C NMR Spectroscopic Data for **Kipukasin D**



Position	δ (ppm)
2	150.8
4	162.9
5	103.4
6	140.4
1'	89.1
2'	70.3
3'	75.3
4'	84.1
5'	61.3
1"	114.7
2"	160.0
3"	96.9
4"	162.9
5"	99.4
6"	142.1
7"	166.4
6"-CH₃	22.0
2"-OCH ₃	55.7
4"-OCH₃	55.9

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was instrumental in determining the molecular formula of **Kipukasin D**.

Table 3: Mass Spectrometry Data for Kipukasin D



Parameter	Value
Molecular Formula	C19H22N2O9
Precursor Ion (m/z)	423.1398 [M+H]+
MS Level	MS2
Collision Energy	45 HCD

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **Kipukasin D**, based on the original research and general laboratory practices for natural product chemistry.

Fungal Cultivation and Extraction

- Organism: Aspergillus versicolor (NRRL 35600) was cultured on a solid rice substrate.
- Incubation: The fungus was incubated at 25 °C for 30 days.
- Extraction: The fermented rice culture was extracted with ethyl acetate (EtOAc). The
 resulting crude extract was then concentrated under reduced pressure.

Isolation and Purification

- Solvent Partitioning: The crude EtOAc extract was subjected to solvent partitioning to separate compounds based on polarity.
- Size-Exclusion Chromatography: The partitioned extract was chromatographed on a Sephadex LH-20 column to separate compounds based on size.
- High-Performance Liquid Chromatography (HPLC): Final purification was achieved using reversed-phase HPLC to yield pure Kipukasin D.

NMR Spectroscopy



- Instrument: ¹H and ¹³C NMR spectra were acquired on a 300 MHz and 100 MHz spectrometer, respectively.
- Sample Preparation: Samples of purified Kipukasin D were dissolved in deuterated chloroform (CDCl₃).
- ¹H NMR: Standard ¹H NMR spectra were recorded to determine proton chemical shifts, multiplicities, and coupling constants.
- ¹³C NMR: Proton-decoupled ¹³C NMR spectra were recorded to determine carbon chemical shifts.
- 2D NMR: Although not explicitly detailed for Kipukasin D in the primary literature, standard
 2D NMR experiments such as COSY, HSQC, and HMBC would have been used on related compounds to establish connectivities and confirm the final structure.

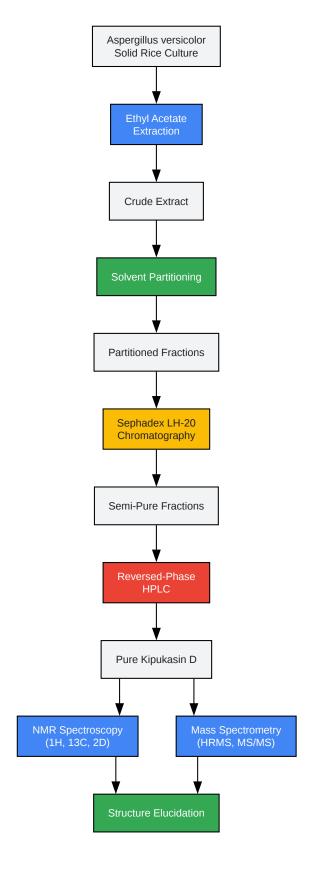
Mass Spectrometry

- Instrument: A high-resolution mass spectrometer, such as a Thermo Q Exactive HF, was used.
- Ionization: Electrospray ionization (ESI) in positive ion mode was employed.
- Analysis: High-resolution full scan MS was used to determine the accurate mass and molecular formula. Tandem MS (MS/MS) was performed to obtain fragmentation patterns for structural confirmation.

Visualization of Experimental Workflow

Since a specific signaling pathway for **Kipukasin D** has not yet been elucidated, the following diagram illustrates the logical workflow for its isolation and structural determination.





Click to download full resolution via product page

Isolation and structure elucidation workflow for Kipukasin D.



Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to **Kipukasin D**. The detailed NMR and MS data, presented in a structured format, serve as a valuable reference for researchers in the field. While the biological mechanism of action for **Kipukasin D** remains an area for further investigation, the foundational knowledge of its structure and properties presented here is crucial for future studies into its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Kipukasins, nucleoside derivatives from Aspergillus versicolor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Kipukasin D: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932179#spectroscopic-data-for-kipukasin-d-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com